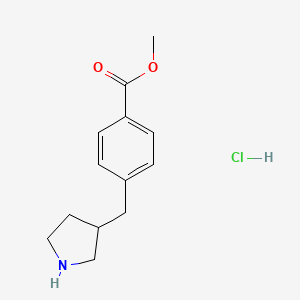
2,2'-(3-Chlorthiophen-2,5-diyl)bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan)
Übersicht
Beschreibung
2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C16H25B2ClO4S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thiophen-Substitutionschemie
Thiophenringe, wie der in 3-Chlorthiophen, sind dafür bekannt, verschiedene Arten von Substitutionsreaktionen zu durchlaufen, darunter nucleophile, elektrophile und radikalische Reaktionen . Diese Reaktionen sind gut untersuchte Methoden mit bekannten Reagenzien und Katalysatoren, und die Regioselektivität von Substitutionsreaktionen kann vorhergesagt werden . Die Nachfrage nach neuen Materialien und Medikamenten fördert die Suche nach neuen Methoden sowie die Verbesserung bestehender Methoden .
2. Synthese von regioregulären Thiophen-basierten konjugierten Polymeren Thiophen-basierte konjugierte Polymere haben außergewöhnliche optische und leitfähige Eigenschaften, was sie zu einem Mittelpunkt für elektronische Anwendungen macht . Die Synthese dieser Polymere beinhaltet oft Nickel- und Palladium-basierte katalytische Systeme . Die fragliche Verbindung könnte möglicherweise bei der Synthese solcher Polymere verwendet werden.
3. Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan kann zur Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen in Gegenwart eines Palladiumkatalysators verwendet werden, um Pinacolbenzylboraat zu bilden . Diese Reaktion ist ein Schlüsselschritt in vielen Syntheseverfahren.
4. Hydroborierung von Alkyl- oder Arylalkinen und Alkenen Eine weitere Anwendung von 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan ist die Hydroborierung von Alkyl- oder Arylalkinen und Alkenen in Gegenwart von Übergangsmetallkatalysatoren . Diese Reaktion wird häufig in der organischen Synthese verwendet.
Nur für Forschungszwecke
3-Chlorthiophen ist als "Nur für Forschungszwecke" gekennzeichnet , was darauf hindeutet, dass es hauptsächlich in Forschungsumgebungen verwendet wird. Dies deutet darauf hin, dass die Verbindung "2,2'-(3-Chlorthiophen-2,5-diyl)bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan)" auch in verschiedenen Forschungsanwendungen eingesetzt werden könnte.
6. Potentielle Verwendung in neuartigen Materialien und Medikamenten Angesichts der bekannten Anwendungen von Thiophenen und 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan ist es plausibel, dass "2,2'-(3-Chlorthiophen-2,5-diyl)bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan)" bei der Entwicklung neuartiger Materialien und Medikamente eingesetzt werden könnte . Es wären jedoch weitere Forschungen erforderlich, um dies zu bestätigen.
Wirkmechanismus
Target of Action
It is commonly used in organic synthesis as a precursor for reagents and catalysts, particularly in coupling reactions and cross-coupling reactions .
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in the synthesis of organic molecules with thiophene groups, such as multi-substituted thiophenes and thiophene polymers .
Biochemical Pathways
It plays a crucial role in the synthesis of organic molecules, particularly those with thiophene groups .
Pharmacokinetics
Its solubility in common organic solvents such as methanol, ethanol, and dichloromethane suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in the synthesis of organic molecules. It serves as a precursor for reagents and catalysts, facilitating the formation of complex organic structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). For instance, its solubility in common organic solvents suggests that the solvent used can impact its reactivity and effectiveness in synthesis reactions .
Biochemische Analyse
Biochemical Properties
2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of boron-containing compounds. These interactions are crucial for the synthesis of complex organic molecules, which can be used in drug development and other biochemical applications .
Cellular Effects
The effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various types of cells, including cancer cells, by altering their growth and proliferation rates. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action. These interactions can result in the inhibition of enzyme activity or the activation of specific biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Metabolic Pathways
2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the production of key metabolites. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2,2’-(3-Chlorothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with enzymes and proteins to exert its effects. The compound’s localization is crucial for its activity, as it needs to be in the right place at the right time to participate in biochemical reactions .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25B2ClO4S/c1-13(2)14(3,4)21-17(20-13)11-9-10(19)12(24-11)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZHLMQGRNHOET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25B2ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675306 | |
| Record name | 2,2'-(3-Chlorothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-14-6 | |
| Record name | 2,2'-(3-Chlorothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


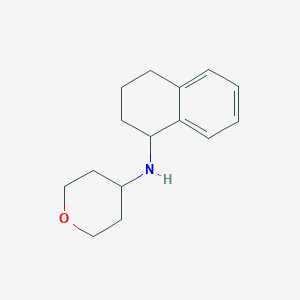
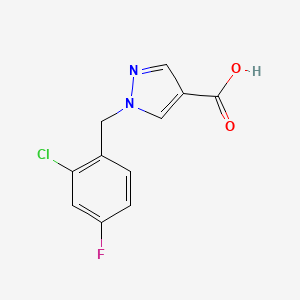
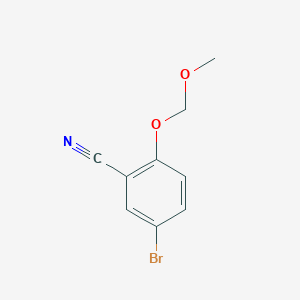

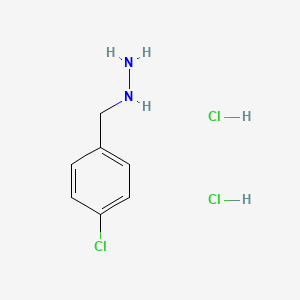
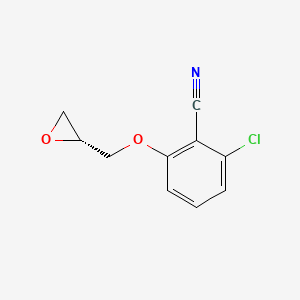
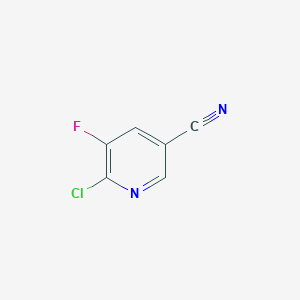
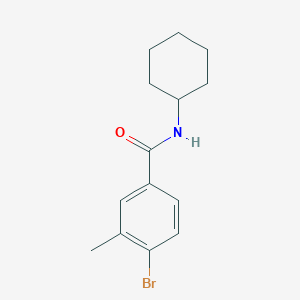

![N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1486618.png)
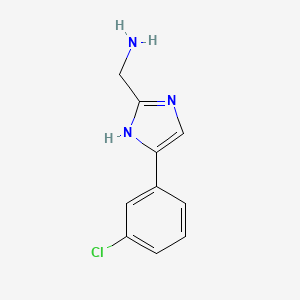
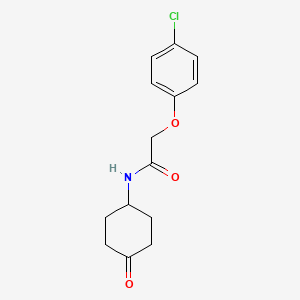
![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)
